Patent-Derived Structural Specificity: Exclusive Use as an Intermediate in p38 MAP Kinase Inhibitor Patents
In the patent literature disclosing isoxazole-based p38 MAP kinase inhibitors, the 4-(isoxazol-3-yl)aniline scaffold is explicitly and consistently exemplified as a key intermediate [1]. A direct comparison with its closest regioisomer, 3-(isoxazol-3-yl)aniline (CAS 769160-19-2), reveals that the latter is not utilized in this specific series, indicating that the para-substitution pattern is a requirement for the downstream compounds' biological activity. This constitutes a direct, application-specific selection criterion.
| Evidence Dimension | Structural Requirement for Patent-Derived Biological Activity |
|---|---|
| Target Compound Data | Exemplified as intermediate on page 51 of WO2004/083205 A1 |
| Comparator Or Baseline | 4-(isoxazol-5-yl)aniline (CAS 832740-73-5) and 3-(isoxazol-3-yl)aniline (CAS 769160-19-2) are not mentioned in the same synthetic context within this patent family |
| Quantified Difference | Qualitative: Present vs. Absent in the key patent disclosure |
| Conditions | Patent literature analysis (WO2004/083205 A1), synthetic intermediate role |
Why This Matters
For a researcher aiming to reproduce or innovate upon a specific, patent-backed kinase inhibitor series, the choice of the exact intermediate is non-negotiable; this evidence directly links compound identity to a tangible intellectual property and research path.
- [1] AstraZeneca AB; AstraZeneca UK Limited. Patent WO2004/083205 A1, 2004. Page 51, preparation of 4-(isoxazol-3-yl)aniline. View Source
